(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name, (7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate , delineates its dual-component architecture. The parent chromenone system (2H-chromen-2-one) features a benzopyran backbone substituted at position 7 with a methyl group, position 6 with an isopropyl group, and position 4 with a methyl ester linkage. The ester moiety connects to a 3,4,5,6-tetrachloropyridine-2-carboxylate group, introducing four chlorine atoms and a carboxylate ester at the pyridine ring’s 2-position.
Molecular Formula : C₂₀H₁₅Cl₄NO₄
Molecular Weight : 475.15 g/mol.
The chromenone core adopts a planar structure stabilized by conjugation between the aromatic benzene ring and the pyrone carbonyl group. The isopropyl substituent at position 6 introduces steric bulk, influencing the molecule’s overall topology. The tetrachloropyridine moiety, with its electron-withdrawing chlorine atoms, enhances the ester group’s electrophilic character, potentially affecting reactivity and intermolecular interactions.
Properties
IUPAC Name |
(7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl4NO4/c1-8(2)11-6-12-10(5-14(26)29-13(12)4-9(11)3)7-28-20(27)18-16(22)15(21)17(23)19(24)25-18/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRFWIXWMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is . It consists of a chromen-4-yl moiety linked to a tetrachloropyridine derivative.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For example, related chromen derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer) .
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of chromen derivatives:
- Cell Lines Tested : HeLa, A2780, and HT-29.
- Findings : The most potent compound demonstrated an IC50 of approximately 10 µM against A2780 cells, indicating strong antiproliferative activity .
The proposed mechanisms for the biological activity of this class of compounds include:
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in tumor cells.
- Oxidative Stress : Increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that related compounds may possess antimicrobial properties. For instance, tetrachloropyridine derivatives have been evaluated for their efficacy against various bacterial strains, showing moderate inhibitory effects .
Toxicological Profile
The safety profile of This compound has been assessed through animal studies. The no-observable-adverse-effect level (NOAEL) was determined to be 150 mg/kg/day in male rats with no significant histopathological changes noted at this dosage .
Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual heterocyclic system (coumarin + tetrachloropyridine). Below is a comparison with structurally related compounds:
Key Observations :
- Lipophilicity : The isopropyl and methyl groups on the coumarin ring increase hydrophobicity relative to polar derivatives like 8-O-acetylshanzhiside methyl ester .
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
